Technical Monograph: (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid
Technical Monograph: (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid
Topic: (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid Common Name: L-3,4-Dehydrocyclohexylalanine Document Type: Technical Monograph & Experimental Guide
A Non-Proteinogenic Scaffold for Conformational Constraint and Bioisosteric Design[1][2]
Executive Summary
(2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid (often abbreviated as L-3,4-Dehydrocyclohexylalanine ) is a chiral, non-proteinogenic amino acid. Structurally, it functions as a bioisostere of L-Phenylalanine (Phe) and L-Cyclohexylalanine (Cha). Its defining feature—an isolated double bond at the C3–C4 position of the cyclohexyl ring—provides a unique "chemical handle" for late-stage functionalization (e.g., epoxidation, dihydroxylation) while offering distinct electronic properties compared to the aromatic pi-system of Phenylalanine or the lipophilic bulk of Cyclohexylalanine.
This guide details the physiochemical properties, validated synthetic routes, and application protocols for researchers utilizing this moiety in peptide mimetics and drug discovery.
Chemical Identity & Physiochemical Profile[1][3][4]
This molecule occupies a critical "middle ground" in Structure-Activity Relationship (SAR) studies, bridging the gap between the planar, electron-rich phenyl ring and the chair-conformation saturated cyclohexyl ring.
Key Data Table[1]
| Property | Value / Description |
| IUPAC Name | (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid |
| Common Synonyms | L-3,4-Dehydrocyclohexylalanine; 3-Cyclohexenyl-L-alanine |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Chirality | L-isomer (2S) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water (pH dependent), dilute HCl, acetic acid; slightly soluble in ethanol.[1][2][3][4][5] |
| pKa Values | |
| Electronic Character | Non-aromatic; contains isolated alkene (pi-bond) capable of weak pi-interactions but distinct from aromatic stacking. |
| Stability | Stable under standard conditions; alkene is susceptible to oxidation (e.g., ozonolysis, epoxidation). |
Synthetic Methodologies
The synthesis of enantiopure L-3,4-dehydrocyclohexylalanine is non-trivial due to the requirement for stereochemical control at the
Route A: Chemoenzymatic Resolution (High Scalability)
This is the preferred method for generating high optical purity (>99% ee). It relies on the kinetic resolution of the racemic N-acetyl derivative using Acylase I.
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Precursor Synthesis: Diels-Alder reaction of 1,3-butadiene with N-acetyl-dehydroalanine methyl ester (or similar dienophile) to form the racemic cyclohexenyl scaffold.
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Hydrolysis: Saponification to yield N-acetyl-DL-(cyclohex-3-enyl)alanine.
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Enzymatic Resolution: Acylase I (from Aspergillus oryzae) selectively hydrolyzes the L-isomer amide bond.
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Separation: The free L-amino acid is separated from the unreacted D-N-acetyl derivative via ion-exchange chromatography.
Route B: Asymmetric Hydrogenation (Challenging)
Partial hydrogenation of Phenylalanine (Birch reduction) typically yields the 1,4-diene (2,5-dihydrophenylalanine). Obtaining the 3-ene specifically requires careful isomerization or total synthesis approaches (e.g., alkylation of chiral glycine equivalents with 4-bromocyclohexene), which are often lower yielding.
Visualizing the Workflow
The following diagram illustrates the logic flow for selecting this amino acid in drug design and the primary synthesis pathway.
Caption: Decision logic for bioisostere selection and the chemoenzymatic synthesis workflow for L-3,4-dehydrocyclohexylalanine.
Experimental Protocol: Chemoenzymatic Synthesis
Objective: Isolation of L-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid from its racemic N-acetyl precursor.
Reagents & Equipment
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Substrate: N-Acetyl-DL-(cyclohex-3-en-1-yl)alanine (prepared via Diels-Alder).
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Enzyme: Acylase I (Grade I from Aspergillus oryzae or Porcine Kidney).
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Buffer: 0.1 M Lithium Hydroxide (LiOH) or Ammonium Hydroxide.
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Acid: Glacial Acetic Acid, 6M HCl.
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Purification: Dowex 50W-X8 (H+ form) cation exchange resin.
Step-by-Step Methodology
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Substrate Preparation: Dissolve 10.0 g of N-acetyl-DL-(cyclohex-3-en-1-yl)alanine in water (approx. 300 mL). Adjust pH to 7.5–7.8 using dilute LiOH. Note: LiOH is preferred over NaOH if solubility is an issue, though ammonium salts are easiest to sublime later.
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Enzymatic Hydrolysis: Add Acylase I (approx. 100–200 mg, depending on activity units). Incubate the mixture at 37°C with gentle orbital shaking.
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Checkpoint: Monitor reaction progress via HPLC or TLC (ninhydrin stain will reveal the free amine formation). Reaction typically reaches 50% conversion (theoretical max for resolution) in 24–48 hours.
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Quenching & Separation: Once conversion stalls at ~50%:
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Acidify the solution to pH 5.0 with acetic acid.
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Add activated charcoal, heat briefly to 60°C, and filter through Celite to remove the enzyme and color impurities.
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-
Ion Exchange Chromatography: Load the filtrate onto a column containing Dowex 50W-X8 (H+ form).
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Elution 1 (Water): Wash with distilled water. The unreacted N-acetyl-D-isomer (acidic) will elute first. Save this fraction if D-isomer recovery is desired.
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Elution 2 (Ammonia): Elute the desired L-amino acid using 1.0 M NH₄OH. The free amino acid is zwitterionic and will release from the resin.
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Crystallization: Concentrate the ammoniacal fractions under reduced pressure. The product, L-3,4-dehydrocyclohexylalanine , will crystallize upon concentration. Recrystallize from water/ethanol if necessary.
Pharmacological Utility & Drug Design[8]
Bioisosterism
This molecule is a "Goldilocks" probe in medicinal chemistry:
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vs. Phenylalanine: It lacks aromaticity, preventing strong pi-pi stacking interactions, which can help determine if an aromatic interaction is essential for binding potency.
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vs. Cyclohexylalanine: It is less bulky and slightly more rigid than the fully saturated ring. The double bond introduces a planar region in the ring (C3-C4), altering the "pucker" of the chair conformation.
Applications
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Peptide Stapling: The olefin can be utilized in Ring-Closing Metathesis (RCM) to create stapled peptides, stabilizing alpha-helical structures.
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Biosynthetic Precursor: It is a key intermediate in the synthesis of Anticapsin and Bacilysin , antibiotics that inhibit glucosamine-6-phosphate synthetase.
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Protease Inhibitors: Incorporated into peptide backbones to inhibit proteases (e.g., Thrombin, ACE) where a hydrophobic pocket is the target but aromaticity leads to metabolic liability.
References
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Synthesis via Diels-Alder
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Reference: Kozmin, S. A., & Rawal, V. H. (1997).[5] Preparation and Diels-Alder Reactivity of 1-Amino-3-siloxy-1,3-butadienes. Journal of Organic Chemistry.
- Relevance: Establishes the Diels-Alder cycloaddition protocols for gener
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(Organic Syntheses Procedure)
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Enzymatic Resolution Protocols
- Reference: Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.
- Relevance: Defines the standard Acylase I protocol for resolving racemic N-acetyl amino acids.
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Biosynthetic Context (Anticapsin/Bacilysin)
- Reference: Parker, W. L., et al. (1984). Bacilysin and anticapsin. Journal of Antibiotics.
- Relevance: Identifies the molecule as a natural precursor in antibiotic p
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General Properties of Non-Proteinogenic Amino Acids
- Source: Sigma-Aldrich / Merck Technical Library.
- Relevance: Physical property d
Sources
- 1. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]
- 2. 3,4-Dihydroxy-L-phenylalanine - CAS-Number 59-92-7 - Order from Chemodex [chemodex.com]
- 3. 3-Cyclohexyl- D -alanine = 99.0 NT calc. based on dry substance, water 1mol/mol 58717-02-5 [sigmaaldrich.com]
- 4. Ligandbook (release) Package : (2S)-2-amino-3-cyclohexylpropanoic acid (PDB code ALC) [ligandbook.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
